

Amitrole: A Comprehensive Technical Guide to its Chemical and Physical Properties

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Compound of Interest

Compound Name: Amitrole

Cat. No.: B3021458

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This technical guide provides a detailed overview of the chemical and physical properties of the herbicide **amitrole** (3-amino-1,2,4-triazole). The information is intended for researchers, scientists, and professionals in drug development and related fields.

Core Chemical and Physical Data

Amitrole is a non-selective, systemic herbicide used to control a wide range of annual and perennial weeds.^[1] Its primary mechanism of action is the inhibition of the histidine biosynthesis pathway, leading to metabolic disruption and ultimately, plant death.

Table 1: Chemical and Physical Properties of Amitrole

Property	Value	Source(s)
Chemical Formula	C ₂ H ₄ N ₄	[1][2]
Molecular Weight	84.08 g/mol	[1][2]
Appearance	Odorless, white to yellowish crystalline powder with a bitter taste.	[1][2]
Melting Point	157-159 °C	[1][3]
Boiling Point	Data unavailable, sublimes undecomposed at reduced pressure.	[1]
Water Solubility	280 g/L at 20-25 °C	[3]
Vapor Pressure	4.41 x 10 ⁻⁷ mmHg at 20-25 °C	[1][2]
pKa	4.0	[4]
LogP (Octanol/Water Partition Coefficient)	-0.97	[1]
Density	1.138 g/cm ³ at 20 °C	[2][3]

Experimental Protocols

The determination of the chemical and physical properties of chemical substances is standardized through internationally recognized guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability across different laboratories.

Melting Point Determination (OECD Guideline 102)

The melting point of **amitrole** is determined using the capillary method. A small, powdered sample of **amitrole** is packed into a capillary tube and heated in a calibrated apparatus. The temperature at which the substance is observed to transition from a solid to a liquid is recorded as the melting point. The apparatus can be a liquid bath or a metal block, and the observation can be done visually or automatically.

Water Solubility (OECD Guideline 105)

The water solubility of **amitrole** can be determined using the column elution method or the flask method.

- **Column Elution Method:** A column is packed with an inert support material coated with **amitrole**. Water is then passed through the column at a constant temperature and flow rate. The concentration of **amitrole** in the eluate is measured over time until it reaches a plateau, which represents the water solubility.
- **Flask Method:** A surplus of **amitrole** is added to a flask containing water. The flask is then agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of **amitrole** in the aqueous phase is then determined after separating the undissolved solid.

Vapor Pressure (OECD Guideline 104)

Several methods can be used to determine the vapor pressure of **amitrole**, including the dynamic method, static method, and effusion method (vapor pressure balance). The choice of method depends on the expected vapor pressure range. These methods involve measuring the pressure exerted by the vapor of the substance in equilibrium with its solid or liquid phase at a given temperature.

Partition Coefficient (logP) (OECD Guidelines 107, 117, 123)

The n-octanol/water partition coefficient (logP) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and biological activity.

- **Shake Flask Method (OECD 107):** A solution of **amitrole** in n-octanol and a solution of **amitrole** in water are prepared and equilibrated in a separatory funnel. After separation of the two phases, the concentration of **amitrole** in each phase is determined, and the partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- **HPLC Method (OECD 117):** This method estimates the logP value based on the retention time of **amitrole** on a reversed-phase high-performance liquid chromatography (HPLC)

column. The retention time is correlated with the known logP values of a series of reference compounds.

- Slow-Stirring Method (OECD 123): This method is particularly suitable for substances with high logP values and involves slowly stirring a two-phase system of n-octanol and water containing the test substance until equilibrium is reached.

Density (OECD Guideline 109)

The density of solid **amitrole** can be determined using methods such as the air comparison pycnometer or the hydrostatic balance. The air comparison pycnometer measures the volume of the solid by displacing a known volume of air. The hydrostatic balance determines the density by weighing the sample in air and then in a liquid of known density.

Signaling Pathways and Mechanisms of Action

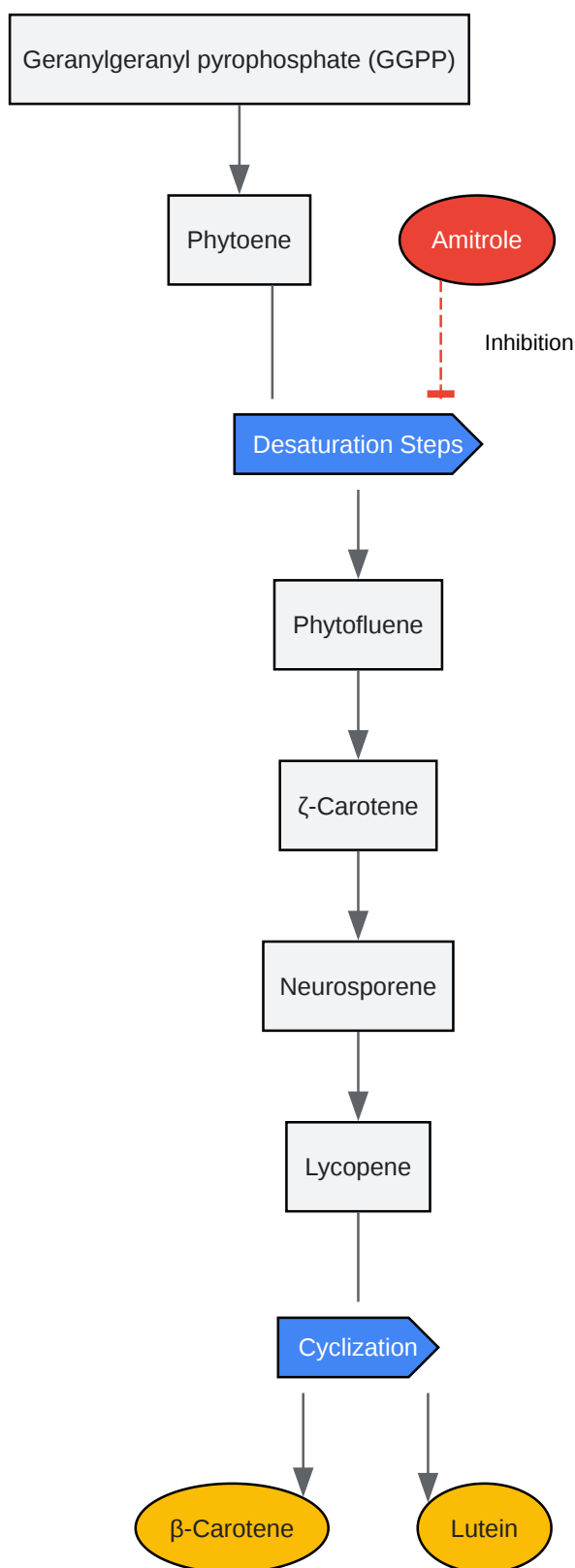
Amitrole's primary herbicidal activity stems from its inhibition of imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in the histidine biosynthesis pathway in plants. This pathway is absent in animals, making it a selective target for herbicides.



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Histidine biosynthesis pathway and the site of **amitrole** inhibition.

Secondary mechanisms of **amitrole**'s phytotoxicity include the inhibition of carotenoid biosynthesis. Carotenoids protect chlorophyll from photo-oxidation. Inhibition of their synthesis leads to chlorophyll degradation and the characteristic bleaching of treated plants.

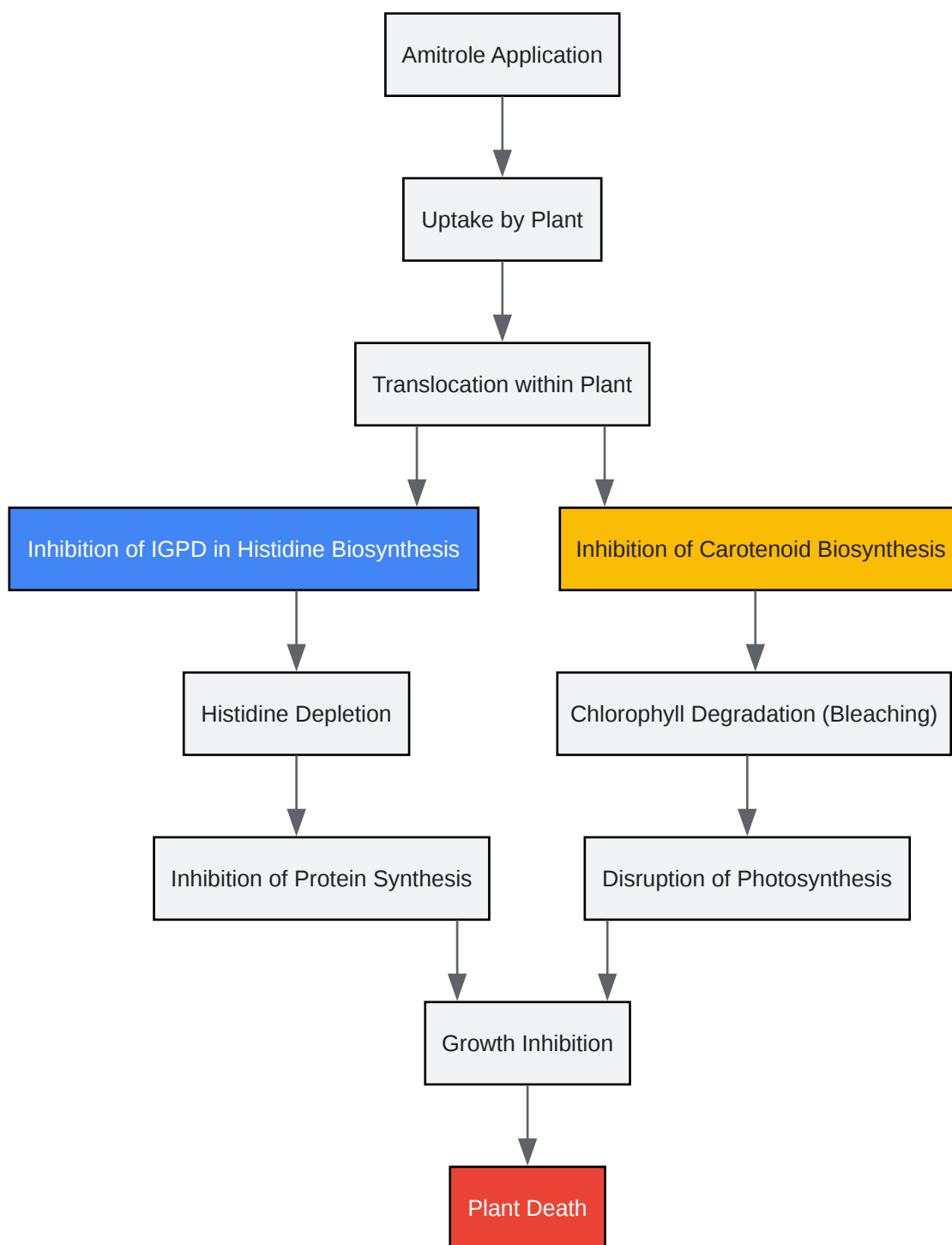


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Simplified carotenoid biosynthesis pathway showing the putative site of **amitrole**'s inhibitory action.

In animal systems, **amitrole** has been shown to inhibit catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide. This inhibition can lead to an increase in reactive oxygen species and oxidative stress.

The overall herbicidal effect of **amitrole** is a result of these interconnected events, from its application to the manifestation of phytotoxicity.



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